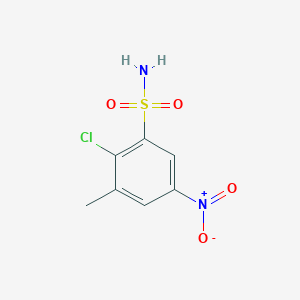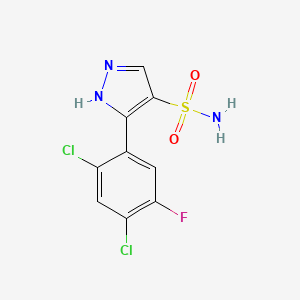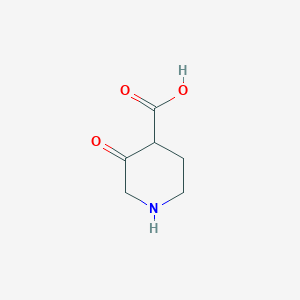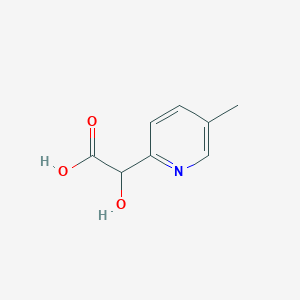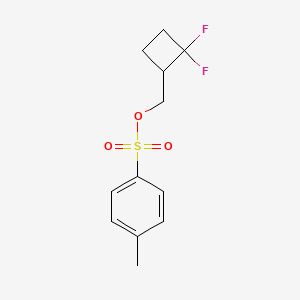
(2,2-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-difluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate: is an organic compound that features a cyclobutyl ring substituted with two fluorine atoms and a methyl group attached to a benzene ring with a sulfonate group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-difluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cycloaddition reaction involving a suitable diene and a dienophile.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced via a fluorination reaction using reagents such as selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Benzene Ring: The benzene ring with a sulfonate group can be attached through a Friedel-Crafts alkylation reaction using appropriate catalysts like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonate group, converting it to a sulfonic acid or other reduced forms.
Substitution: The fluorine atoms and the sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Oxidized derivatives of the cyclobutyl ring.
Reduction: Sulfonic acid derivatives.
Substitution: Compounds with new functional groups replacing the fluorine atoms or sulfonate group.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various chemical reactions.
Biology:
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways involving sulfonate groups.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties such as increased stability or reactivity.
作用機序
The mechanism of action of (2,2-difluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfonate group can form strong interactions with positively charged sites on proteins, while the fluorine atoms can enhance the compound’s stability and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
- (2,2-difluorocyclobutyl)methyl 4-chlorobenzene-1-sulfonate
- (2,2-difluorocyclobutyl)methyl 4-nitrobenzene-1-sulfonate
- (2,2-difluorocyclobutyl)methyl 4-methoxybenzene-1-sulfonate
Comparison:
- Structural Differences: The primary difference lies in the substituents on the benzene ring (chlorine, nitro, methoxy groups).
- Reactivity: The presence of different substituents can significantly affect the compound’s reactivity and interaction with other molecules.
- Applications: Each compound may have unique applications based on its specific structural properties and reactivity.
特性
分子式 |
C12H14F2O3S |
|---|---|
分子量 |
276.30 g/mol |
IUPAC名 |
(2,2-difluorocyclobutyl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H14F2O3S/c1-9-2-4-11(5-3-9)18(15,16)17-8-10-6-7-12(10,13)14/h2-5,10H,6-8H2,1H3 |
InChIキー |
WXDQQLHSDXPDDV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC2(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate](/img/structure/B13516447.png)

![tert-butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13516455.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid](/img/structure/B13516458.png)
![4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride](/img/structure/B13516459.png)
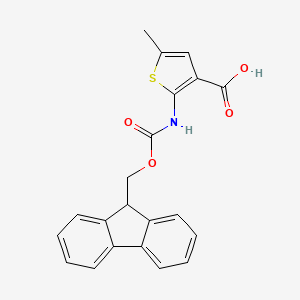
![tert-butyl 7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B13516471.png)
